molecular formula C11H16N2O2 B12426464 Nor neostigmine-d6

Nor neostigmine-d6

Cat. No.: B12426464
M. Wt: 214.29 g/mol
InChI Key: FWNHTEHWJKUVPG-WFGJKAKNSA-N
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Description

Nor neostigmine-d6 is a deuterium-labeled derivative of nor neostigmine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure of nor neostigmine to form this compound. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor neostigmine-d6 involves the incorporation of deuterium into the molecular structure of nor neostigmine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nor neostigmine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Nor neostigmine-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of pharmaceutical compounds.

    Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes.

    Medical Research: Investigated for its potential therapeutic effects and interactions with other drugs.

    Industrial Applications: Used in the development of new drugs and in quality control processes.

Mechanism of Action

Nor neostigmine-d6 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and cholinergic receptors. The pathways involved in its mechanism of action include the cholinergic and parasympathetic pathways .

Comparison with Similar Compounds

Uniqueness of Nor Neostigmine-d6: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Biological Activity

Nor neostigmine-d6 is a deuterated analogue of neostigmine, a well-known cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and for reversing neuromuscular blockade in surgical settings. The biological activity of this compound can be characterized by its mechanism of action, pharmacokinetics, therapeutic applications, and safety profile.

This compound functions as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it prolongs the action of acetylcholine (ACh) at the neuromuscular junction and central nervous system synapses, enhancing cholinergic transmission. The binding occurs through the carbamate group covalently attaching to the serine residue in the active site of the enzyme, leading to an increase in ACh levels and subsequent receptor activation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied in isolation; however, it can be inferred from studies on neostigmine. Following intramuscular administration, neostigmine demonstrates a rapid onset of action with peak plasma concentrations typically reached within 30 to 60 minutes. The half-life varies depending on dosage and patient characteristics, generally ranging from 1 to 2 hours .

Parameter Neostigmine This compound (Estimated)
Onset of Action30-60 minutesSimilar
Half-Life1-2 hoursEstimated similar
Peak Plasma Concentration36.2 ng/kg to 144.8 ng/kgEstimated similar

Therapeutic Applications

This compound is primarily investigated for its potential use in conditions where enhanced cholinergic activity may be beneficial:

  • Myasthenia Gravis : As an anticholinesterase agent, it helps improve muscle strength by increasing ACh availability at neuromuscular junctions.
  • Neuromuscular Blockade Reversal : It is used to reverse the effects of non-depolarizing muscle relaxants during anesthesia, facilitating quicker recovery times post-surgery .

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety of neostigmine (and by extension, its analogues) in clinical settings:

  • Efficacy in Neuromuscular Blockade : A meta-analysis involving over 2,000 patients demonstrated that neostigmine significantly reduced recovery times from neuromuscular blockade compared to control groups. The mean difference in extubation time was noted to be statistically significant (MD = -16.69; P = 0.005) .
  • Safety Profile : The analysis found no significant increase in adverse events associated with neostigmine use compared to controls, although some studies reported higher incidences of postoperative nausea and vomiting (PONV) in the neostigmine group (OR = 1.30; P = 0.03) .
  • Immunomodulatory Effects : Research has also indicated that neostigmine may exert anti-inflammatory effects through modulation of immune responses, which could provide additional therapeutic benefits in inflammatory conditions .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

214.29 g/mol

IUPAC Name

[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3

InChI Key

FWNHTEHWJKUVPG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

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